Diazo Reagent OA

概要

説明

Diazo Reagent OA is a versatile organic compound characterized by the presence of a diazo group (-N=N-). Diazo compounds are known for their unique reactivity and are widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The diazo group imparts significant reactivity, making these compounds valuable intermediates in various chemical transformations.

準備方法

Synthetic Routes and Reaction Conditions: Diazo Reagent OA can be synthesized through several methods, including the diazotization of primary amines and the reaction of diazo transfer reagents with active methylene compounds. One common method involves the reaction of a primary amine with nitrous acid, generated in situ from sodium nitrite and a mineral acid, to form the diazonium salt, which is then treated with a base to yield the diazo compound.

Industrial Production Methods: Industrial production of diazo compounds often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient and scalable production of diazo compounds, minimizing the risks associated with handling these reactive intermediates.

化学反応の分析

Types of Reactions: Diazo Reagent OA undergoes a variety of chemical reactions, including:

Oxidation: Diazo compounds can be oxidized to form azo compounds.

Reduction: Reduction of diazo compounds can yield hydrazines.

Substitution: Diazo compounds can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Cycloaddition: Diazo compounds are known for their ability to undergo cycloaddition reactions, forming heterocyclic compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Cycloaddition: Catalysts such as rhodium and copper complexes are frequently used to facilitate cycloaddition reactions.

Major Products:

Azo Compounds: Formed through oxidation.

Hydrazines: Formed through reduction.

Substituted Amines and Alcohols: Formed through nucleophilic substitution.

Heterocycles: Formed through cycloaddition reactions.

科学的研究の応用

Organic Synthesis

Diazo Reagent OA is widely used as an intermediate in the synthesis of complex organic molecules. Its applications include:

- Synthesis of Pharmaceuticals : Diazo compounds are utilized in the development of various therapeutic agents. For instance, they can be employed to create key intermediates in the synthesis of anti-cancer drugs and antibiotics.

- Agrochemicals : The compound plays a significant role in synthesizing pesticides and herbicides, contributing to agricultural productivity.

Medicinal Chemistry

In medicinal chemistry, this compound is used for:

- Diagnostic Agents : It aids in the development of imaging agents for medical diagnostics, particularly in radiology.

- Therapeutic Drugs : The compound is involved in synthesizing drugs targeting specific biological pathways, enhancing their efficacy and selectivity.

Material Science

This compound finds applications in material science through:

- Dyes and Pigments : It is used in producing various dyes and pigments due to its ability to form stable azo compounds upon reaction with phenolic or amine substrates.

- Polymers : The compound contributes to polymer chemistry by acting as a cross-linking agent, improving the properties of synthetic materials.

Continuous Flow Chemistry

Recent advancements have demonstrated the use of this compound in continuous flow chemistry. This approach enhances safety and efficiency by allowing diazo compounds to be generated and utilized immediately without hazardous isolation processes. Notable studies have shown high yields in subsequent reactions when diazo compounds are generated on-demand .

Fluorinated Compounds

This compound has been explored for synthesizing fluorinated compounds. The introduction of fluorine into organic molecules significantly alters their chemical properties and biological activities, making them valuable in drug discovery and development . Recent studies highlight its role in creating fluorinated building blocks with high efficiency and selectivity.

作用機序

The reactivity of Diazo Reagent OA is primarily due to the presence of the diazo group, which can generate highly reactive carbene intermediates upon decomposition. These carbenes can insert into various bonds, including C-H, N-H, and O-H bonds, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used.

類似化合物との比較

Ethyl Diazoacetate: Another diazo compound used in organic synthesis.

Diazomethane: A highly reactive diazo compound used for methylation reactions.

Diazoacetone: Used in the synthesis of heterocyclic compounds.

Uniqueness: Diazo Reagent OA is unique in its ability to participate in a wide range of chemical reactions, making it a valuable tool in synthetic organic chemistry. Its versatility and reactivity distinguish it from other diazo compounds, allowing for the efficient synthesis of diverse chemical structures.

生物活性

Diazo reagents, including Diazo Reagent OA, are increasingly recognized for their versatile applications in chemical biology. They are particularly notable for their ability to modify biomolecules, including proteins and nucleic acids, making them valuable tools in biochemical research and therapeutic development. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and case studies.

Overview of Diazo Reagents

Diazo compounds contain a diazo group (), which is characterized by its high reactivity and ability to participate in various chemical transformations. The unique properties of diazo compounds allow them to act as electrophiles, facilitating reactions with nucleophiles present in biological systems. This reactivity underpins their utility in modifying biomolecules and probing biological processes.

The biological activity of this compound can be attributed to several mechanisms:

- Alkylation : Diazo reagents can alkylate oxygen, nitrogen, and sulfur-containing functional groups within proteins. This property is exploited in protein labeling and modification studies.

- Cycloaddition : Diazo compounds can undergo cycloaddition reactions with alkenes and alkynes, leading to the formation of complex cyclic structures that can be biologically active.

- Photoaffinity Labeling : Certain diazo compounds can serve as photoaffinity probes, allowing researchers to map interactions between proteins and other biomolecules under UV light.

Applications in Biological Research

- Protein Modification : Stabilized diazo reagents are employed for O-alkylation of carboxyl groups in proteins, enhancing our understanding of protein structure and function .

- Chemical Probes : Diazo compounds have been used as chemical probes to elicit novel modifications of proteins and nucleic acids, aiding in the discovery of new biological pathways .

- Antitumor Activity : Compounds like 5-Diazo-4-oxo-norvaline (DONV) inhibit the growth of asparagine-dependent tumors by interfering with asparagine synthesis and utilization .

Case Study 1: Inhibition of Amidotransferases

A significant application of diazo compounds is their role in inhibiting amidotransferases involved in nucleotide biosynthesis. For instance, DON has shown promising results against various cancers by targeting these enzymes .

| Compound | Target Enzyme | Effect |

|---|---|---|

| DON | Amidotransferases | Inhibition of pyrimidine/purine synthesis |

| DONV | L-asparaginase | Inhibition of asparagine-dependent tumors |

Case Study 2: Protein Labeling

Diazo reagents have been utilized for selective biotinylation of activated alkenes, enabling the enrichment and isolation of compounds from complex biological mixtures. This technique has facilitated the identification of new natural products from microbial sources .

Research Findings

Recent studies highlight the tunable reactivity of diazo compounds, which allows for selective labeling and modification under mild conditions. The following table summarizes key findings from recent research:

特性

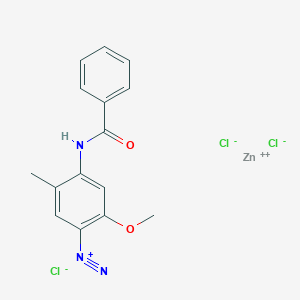

IUPAC Name |

zinc;4-benzamido-2-methoxy-5-methylbenzenediazonium;trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2.3ClH.Zn/c1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11;;;;/h3-9H,1-2H3;3*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQULPNUGWNFOR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl3N3O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431742 | |

| Record name | Diazo Reagent OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13983-15-8 | |

| Record name | Diazo Reagent OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。